Tebutam

Catalog No.
S592552
CAS No.
35256-85-0
M.F
C15H23NO
M. Wt
233.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebutam

CAS Number

35256-85-0

Product Name

Tebutam

IUPAC Name

N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3

InChI Key

RJKCKKDSSSRYCB-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C

solubility

0.00 M

Synonyms

Butam(TM), Colzor(TM), Comodor(TM), N-Benzyl-N-isopropylpivalamide

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C

Tebutam, chemically known as N-benzyl-N-isopropyl-2,2-dimethylpropionamide, is an agrochemical primarily used as a herbicide. Its molecular formula is C₁₅H₂₃NO, and it has a molecular weight of approximately 233.4 g/mol. Tebutam is characterized as a light brown liquid and is classified as an amide herbicide, functioning through selective inhibition of microtubule assembly in plants .

The exact mechanism of action for Tebutam's herbicidal effect is not fully understood []. However, some research suggests it might disrupt plant cell division by interfering with microtubule assembly, a crucial process for cell growth. Further research is needed to elucidate the specific molecular targets and pathways involved.

, particularly in soil environments. The sorption and degradation processes have been extensively studied. For instance, its degradation follows first-order kinetics with a half-life (DT50) of about 14 days under controlled conditions. The initial rapid sorption phase is followed by slower kinetics, indicating a diffusion mechanism within soil particles . Additionally, the sorption behavior can be described by the Freundlich adsorption isotherm, suggesting that the chemical interacts with soil surfaces in a non-linear manner .

Tebutam exhibits herbicidal properties by targeting plant microtubules, which are essential for cell division and growth. This mechanism leads to the disruption of normal plant development. As an agrochemical, it acts as a xenobiotic and environmental contaminant, raising concerns regarding its impact on biodiversity and human health . The biological effects of tebutam are primarily observed in agricultural settings where it is applied to control unwanted vegetation.

Studies on tebutam have indicated its potential interactions with soil microorganisms and other environmental factors. The degradation products formed during its breakdown can influence soil health and microbial activity. Detailed interaction studies are necessary to fully understand the ecological implications of tebutam's use in agricultural practices .

Tebutam shares structural similarities with several other herbicides and agrochemicals. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Feature
IsoproturonUrea-based herbicideInhibits photosynthesisBroad-spectrum activity
AtrazineTriazine herbicideInhibits photosynthesisHigh persistence in aquatic systems
GlyphosatePhosphonate herbicideInhibits amino acid synthesisNon-selective; affects all plants
TebutamAmide herbicideInhibits microtubule assemblySelective action on specific weeds

Tebutam's unique mechanism involving microtubule assembly inhibition differentiates it from other herbicides that primarily target photosynthesis or amino acid synthesis pathways .

XLogP3

3.4

LogP

3.0 (LogP)

UNII

43Q5P667CM

Vapor Pressure

6.68e-04 mmHg

Other CAS

35256-85-0

Wikipedia

Tebutam

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

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